molecular formula C19H18ClNO3S B2583096 1-butyl-3-((4-chlorophenyl)sulfonyl)quinolin-4(1H)-one CAS No. 899217-45-9

1-butyl-3-((4-chlorophenyl)sulfonyl)quinolin-4(1H)-one

Cat. No. B2583096
CAS RN: 899217-45-9
M. Wt: 375.87
InChI Key: KQFYKILSSDERLX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-butyl-3-((4-chlorophenyl)sulfonyl)quinolin-4(1H)-one consists of 19 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Synthesis and Crystal Structure

Research led by Kamaraj et al. (2021) delves into the synthesis and crystal structure of a related compound, showcasing its potential as a cancer inhibitor through molecular docking studies. This highlights the compound's structural significance and its interactions at the molecular level, suggesting its utility in drug design and development (Kamaraj et al., 2021).

Photocatalytic Applications

A study by Zhai et al. (2022) outlines a novel photocatalytic protocol for constructing quinolin-2(1H)-ones, demonstrating the compound's role in efficient, mild-condition reactions. This research underscores the compound's utility in facilitating environmentally friendly chemical reactions (Zhai et al., 2022).

Molecular Structure and Dye Synthesis

Research focusing on the molecular structure and synthesis of dyes based on quinoline derivatives, such as the study by Shahab et al. (2015), provides insights into the compound's utility in creating new substances with specific optical properties, including absorption in the near-IR region. This demonstrates its potential in the development of new materials and sensors (Shahab et al., 2015).

Antimicrobial Evaluation

Fadda et al. (2016) explored the antimicrobial and antifungal activities of new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives. This research signifies the compound's relevance in developing new antimicrobial agents, highlighting its potential therapeutic applications (Fadda et al., 2016).

Chemical Reactivity and Intermediate Studies

Investigations into the compound's reactivity, such as those conducted by Novak et al. (2007), provide foundational knowledge on its behavior as a precursor to reactive intermediates, enriching our understanding of its chemical properties and applications in synthetic chemistry (Novak et al., 2007).

properties

IUPAC Name

1-butyl-3-(4-chlorophenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO3S/c1-2-3-12-21-13-18(19(22)16-6-4-5-7-17(16)21)25(23,24)15-10-8-14(20)9-11-15/h4-11,13H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFYKILSSDERLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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